4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole
Description
This compound features a dihydrothiazole core (a partially saturated thiazole ring) substituted with a 4,4-dimethyl group and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H24BNO2S |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5H-1,3-thiazole |
InChI |
InChI=1S/C17H24BNO2S/c1-15(2)11-22-14(19-15)12-8-7-9-13(10-12)18-20-16(3,4)17(5,6)21-18/h7-10H,11H2,1-6H3 |
InChI Key |
KVCNUTNJRDGZBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(CS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various arylated products depending on the aryl halide used.
Scientific Research Applications
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of thiazole-containing compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the thiazole ring. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with biological targets, potentially leading to bioactive properties.
Comparison with Similar Compounds
Core Heterocycle and Boronate Substitution Patterns
Structural and Electronic Differences
- Substituent Position : Boronate esters on heterocycles (e.g., ) exhibit faster cross-coupling kinetics than those on phenyl substituents (e.g., target compound, ) due to proximity to electron-withdrawing heteroatoms .
- Steric Hindrance : The 4,4-dimethyl group on the dihydrothiazole may hinder access to the boronate group, slowing coupling reactions compared to less bulky analogs like .
Crystallographic and Packing Behavior
- Isostructural analogs (e.g., chloro- and bromo-substituted thiazoles in ) show similar molecular conformations but divergent crystal packing due to halogen size differences . The target compound’s tetramethyl boronate and dihydrothiazole groups may similarly influence packing, though crystallographic data is unavailable in the provided evidence.
Biological Activity
The compound 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole (CAS No. 627899-90-5) is a member of the thiazole family that incorporates a dioxaborolane moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.22 g/mol. The presence of both dioxaborolane and thiazole functionalities suggests a diverse range of interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, derivatives of thiazoles have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane group may enhance these effects by improving the compound's lipophilicity and bioavailability.
Enzyme Inhibition
Thiazoles are known for their ability to act as enzyme inhibitors. The specific compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism. For example, studies have demonstrated that thiazole derivatives can inhibit human arginase, which plays a role in tumor growth by modulating nitric oxide levels.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Anticancer Activity | The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer properties. |
| Study 2 : Enzyme Inhibition | Inhibitory assays revealed that the compound significantly reduced arginase activity, indicating its potential as a therapeutic agent in cancer treatment. |
| Study 3 : Pharmacokinetics | Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in vivo, supporting further development as a drug candidate. |
The proposed mechanism of action involves the interaction of the thiazole moiety with specific biological receptors or enzymes, leading to altered signaling pathways that inhibit cell proliferation or induce apoptosis. The dioxaborolane group may facilitate these interactions through enhanced binding affinity due to its structural properties.
Safety and Toxicity
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Early-stage studies suggest low toxicity levels in vitro; however, further investigations are required to confirm these findings in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
